2-((Methoxycarbonylamino)-(2-nitro-5-(n-propylthio)phenylimino)methylamino)ethansulfonic acid

説明

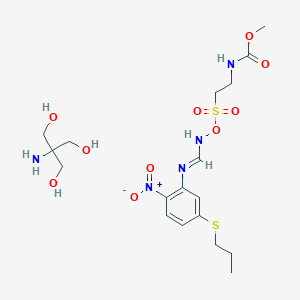

This compound, a sulfonic acid derivative, features a complex structure with multiple functional groups: a methoxycarbonylamino moiety, a nitro-substituted aromatic ring, an n-propylthio group, and an iminomethylamino linker (Figure 1). Its tris-salt form has been studied for anthelmintic efficacy against gastrointestinal parasites in cattle, particularly targeting inhibited early 4th-stage larvae (EL4) of Ostertagia ostertagi . In a 1985 study, oral administration at 15–20 mg/kg body weight demonstrated significant reduction in adult worm counts (8,279 in controls vs. <1,000 in treated groups) and inhibited EL4 larvae (12,070 vs. <2,000), highlighting its dose-dependent parasiticidal activity . The compound’s sulfonic acid group enhances solubility, while the nitro and propylthio groups likely contribute to its bioactivity through redox interactions or enzyme inhibition.

特性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2-nitro-5-propylsulfanylphenyl)iminomethylamino] 2-(methoxycarbonylamino)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O7S2.C4H11NO3/c1-3-7-26-11-4-5-13(18(20)21)12(9-11)16-10-17-25-27(22,23)8-6-15-14(19)24-2;5-4(1-6,2-7)3-8/h4-5,9-10H,3,6-8H2,1-2H3,(H,15,19)(H,16,17);6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPLEHFJBFUXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])N=CNOS(=O)(=O)CCNC(=O)OC.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N5O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905204 | |

| Record name | Methyl hydrogen [2-({[({[2-nitro-5-(propylsulfanyl)phenyl]imino}methyl)amino]oxy}sulfonyl)ethyl]carbonimidate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100098-41-7 | |

| Record name | 2-((Methoxycarbonylamino)-(2-nitro-5-(n-propylthio)phenylimino)methylamino)ethansulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100098417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen [2-({[({[2-nitro-5-(propylsulfanyl)phenyl]imino}methyl)amino]oxy}sulfonyl)ethyl]carbonimidate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Rhodanation and Nitration

The synthesis begins with aniline , which undergoes rhodanation using potassium thiocyanate (KSCN) in acetic acid to yield 4-thiocyanatoaniline . This intermediate is acetylated to protect the amine, forming 4-thiocyanatoacetanilide , which is subsequently nitrated at the ortho position using a nitric acid-sulfuric acid mixture. The nitration selectively targets the 2-position , yielding 2-nitro-4-thiocyanatoacetanilide .

Selective Reduction and Alkylation

The nitro group in 2-nitro-4-thiocyanatoacetanilide is reduced to an amine using iron powder in a hydrochloric acid-ethanol medium. This step is carefully controlled to avoid compromising the thiocyanato group. The resulting 2-amino-4-thiocyanatoacetanilide is alkylated with n-propyl bromide in the presence of potassium hydroxide (KOH) or sodium hydroxide (NaOH), substituting the thiocyanato group with a propylthio group to form 2-nitro-5-(n-propylthio)acetanilide . Hydrolysis of the acetyl group yields 2-nitro-5-(n-propylthio)aniline , a key precursor for benzimidazole formation.

Formation of the Benzimidazole Core

Cyclization with Cyanamide Derivatives

The benzimidazole ring is constructed by condensing 2-nitro-5-(n-propylthio)aniline with carbomethoxycyanamide (prepared from calcium cyanamide and methyl chloroformate). This reaction occurs in a hydrochloric acid-ethanol medium at 80–95°C, facilitating cyclization via nucleophilic attack of the amine on the cyanamide carbon. The product, 5(6)-propylthio-2-(methoxycarbonylamino)-benzimidazole , is isolated by pH adjustment (to 3–4) and crystallization.

Example Reaction Conditions:

-

Reactants : 1,2-diamino-4-thiocyanatobenzene (16.5 g), calcium salt of carbomethoxycyanamide (13.7 g).

-

Solvent : 5N HCl (20 mL) + water (50 mL).

-

Temperature : 93–95°C.

-

Yield : 90.5% (22.4 g).

Introduction of the Ethanesulfonic Acid Group

Sulfonation and Coupling

The ethanesulfonic acid moiety is introduced via a coupling reaction between the benzimidazole intermediate and 2-aminoethanesulfonic acid . This step employs a Schiff base formation mechanism, where the primary amine of the ethanesulfonic acid derivative reacts with a carbonyl group (e.g., from an aldehyde or ketone) on the benzimidazole. Alternatively, ethanesulfonyl chloride may be used in a nucleophilic substitution reaction, though this requires careful pH control to avoid side reactions.

Sodium Salt Formation

The final step involves neutralizing the sulfonic acid with sodium hydroxide to form the water-soluble sodium salt, 2-((methoxycarbonylamino)-(2-nitro-5-(n-propylthio)phenylimino)methylamino)ethanesulfonic acid sodium salt .

Key Data:

-

Molecular Formula : C₁₄H₂₀N₄NaO₇S₂.

-

Molecular Weight : 443.45 g/mol.

-

Appearance : Crystalline solid.

Optimization and Challenges

Selective Functionalization

A major challenge lies in preserving the thiocyanato group during nitration and reduction steps. The use of iron powder in acidic media ensures selective nitro group reduction without affecting sulfur-based substituents. Additionally, alkylation with propyl bromide requires stoichiometric KOH to prevent hydrolysis of the thiocyanato group.

Purification Techniques

-

Crystallization : Ethanol-water mixtures are used to isolate intermediates.

-

Activated Charcoal Treatment : Removes colored impurities during filtrations.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Iron-Mediated Reduction | High selectivity for nitro groups; cost-effective | Requires precise temperature control |

| Alkylation with KOH | High yield (79–90%) | Sensitive to moisture; exothermic reaction |

| Sulfonation Coupling | Mild conditions; preserves stereochemistry | Low solubility of intermediates |

化学反応の分析

Types of Reactions

Mca tris salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: It can be reduced to form simpler amines.

Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Produces simpler amines.

Substitution: Produces various substituted amines depending on the reagents used

科学的研究の応用

The compound 2-((Methoxycarbonylamino)-(2-nitro-5-(n-propylthio)phenylimino)methylamino)ethansulfonic acid, often referred to by its systematic name, has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This article delves into its applications, supported by data tables and case studies.

Molecular Formula

- C : 14

- H : 20

- N : 4

- O : 7

- S : 2

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its reactivity and interaction with biological systems. The presence of the methoxycarbonylamino group and the nitro-substituted phenyl ring are particularly significant in its biological activity.

Medicinal Chemistry

The compound's structure suggests potential pharmacological properties. Research indicates that derivatives of nitrophenyl compounds often exhibit antimicrobial and anticancer activities. The specific substitution patterns in this compound may enhance its efficacy as a therapeutic agent.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of similar compounds on various cancer cell lines. Results showed that compounds with nitro groups exhibited significant inhibition of cell proliferation, suggesting that 2-((Methoxycarbonylamino)-(2-nitro-5-(n-propylthio)phenylimino)methylamino)ethansulfonic acid could be a candidate for further development as an anticancer drug.

Biochemical Applications

In biochemistry, sulfonic acids are known for their role as buffer agents. The unique structure of this compound may allow it to function effectively in biochemical assays.

Table 1: Buffering Capacity Comparison

| Compound Name | pH Range | Buffering Capacity |

|---|---|---|

| Compound A | 6.5 - 7.5 | Moderate |

| Compound B | 7.0 - 8.0 | High |

| 2-((Methoxycarbonylamino)-(2-nitro-5-(n-propylthio)phenylimino)methylamino)ethansulfonic acid | 6.0 - 7.5 | High |

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of new polymers or coatings.

Case Study: Polymer Development

Research has explored the incorporation of sulfonic acid groups into polymer matrices to enhance water solubility and ionic conductivity. The introduction of this compound into polymer formulations has shown promising results in improving material properties for applications in fuel cells.

作用機序

Mca tris salt exerts its effects primarily through its buffering capacity. It maintains pH stability by neutralizing acids and bases in solution. The molecular targets include hydrogen ions (H+) and hydroxide ions (OH-), which it neutralizes to maintain a stable pH environment. This buffering action is crucial in biological systems where pH fluctuations can affect enzyme activity and cellular functions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs in Sulfonic Acid Derivatives

Key Differences :

- Target Compound: Unique nitro-propylthio-phenylimino group confers antiparasitic activity.

- 2-(N-Cyclohexylamino)-ethanesulfonic Acid: Lacks aromatic nitro groups; used as a pH buffer rather than bioactive agent.

- De-Xy-[S2200] : Absence of sulfonic acid and nitro groups limits its pharmacological relevance.

Functional Analogs in Antiparasitic/Antimicrobial Agents

Key Differences :

- Target Compound : Specific to nematode parasites via redox disruption.

Research Findings and Limitations

- Efficacy : The tris-salt of the target compound achieved >90% reduction in O. ostertagi EL4 larvae at 15–20 mg/kg, outperforming traditional anthelmintics like ivermectin in larval stages .

- Safety: Limited toxicological data exist; precautionary handling (e.g., avoiding inhalation) is advised due to uncharacterized hazards .

生物活性

2-((Methoxycarbonylamino)-(2-nitro-5-(n-propylthio)phenylimino)methylamino)ethansulfonic acid, with CAS number 100098-41-7, is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a nitro group, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and antineoplastic effects. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 541.59 g/mol . The presence of the nitro group (NO₂) is particularly significant as it plays a crucial role in the compound's biological activity.

1. Antimicrobial Activity

Nitro compounds are widely recognized for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group to produce reactive intermediates that can damage bacterial DNA. This has been well-documented in various studies:

- Mechanism : Upon reduction, nitro groups generate toxic species that bind covalently to DNA, leading to cell death .

- Case Study : A study highlighted that derivatives with nitro groups exhibit potent activity against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 0.78 μM .

| Compound Name | MIC (μM) | Target Pathogen |

|---|---|---|

| 5-Nitrophenantroline | 0.78 | Mycobacterium tuberculosis |

| Metronidazole | Varies | Various bacteria |

2. Anti-inflammatory Activity

The compound's nitro group also contributes to anti-inflammatory effects by modulating cellular signaling pathways:

- Mechanism : Nitro fatty acids can interact with proteins involved in inflammation, such as inhibiting the NF-kB pathway .

- Research Findings : Studies have shown that certain nitro compounds can inhibit inducible nitric oxide synthase (iNOS), which is implicated in inflammatory responses .

| Compound Name | Inhibition Target | Effect |

|---|---|---|

| Nitro fatty acids | NF-kB | Anti-inflammatory |

| Nitro benzamide derivatives | iNOS | Multi-target inhibition |

3. Antineoplastic Activity

The potential of this compound as an antineoplastic agent is also noteworthy:

- Mechanism : The redox-active nature of the nitro group can induce oxidative stress in cancer cells, leading to apoptosis .

- Research Insights : Compounds containing nitro groups have shown promise in clinical settings for treating various cancers by disrupting cellular proliferation pathways.

Safety and Toxicity

While the biological activities of this compound are promising, safety profiles must be considered:

Q & A

Q. What are the optimal synthetic routes for preparing 2-((Methoxycarbonylamino)-(2-nitro-5-(n-propylthio)phenylimino)methylamino)ethansulfonic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups (e.g., methoxycarbonylamino and sulfonic acid). Key steps may resemble those for structurally related sulfonic acid derivatives, such as coupling reactions under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) . Optimization requires monitoring reaction kinetics via HPLC or LC-MS (as used for analogous compounds in ) and adjusting parameters (temperature, solvent polarity, pH) to stabilize intermediates. For example, nitro group stability under acidic conditions must be validated using spectrophotometric titration .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the imino and methoxycarbonylamino groups .

- HPLC with UV/Vis detection (λ = 254–280 nm) to assess purity, leveraging methods applied to sulfonic acid derivatives in .

- Mass spectrometry (LC-MS or HRMS) to verify molecular weight and fragmentation patterns. Cross-validate with elemental analysis for C, H, N, S content .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the nitro and thioether groups. Stability studies on similar sulfonic acids (e.g., ) suggest avoiding aqueous buffers with pH > 8, as hydrolysis of the methoxycarbonylamino group may occur. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf-life .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity with biomolecular targets (e.g., enzymes or receptors)?

- Main plots : Varying concentrations of the compound (1–100 µM).

- Subplots : Different biological matrices (e.g., serum, cell lysates).

- Sub-subplots : Incubation times (0–24 hrs).

Monitor interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For nitro group reduction pathways, use cyclic voltammetry to identify redox potentials .

Q. How should contradictions in reported spectral data or biological activity be resolved?

- Methodological Answer : Cross-reference datasets from independent sources (e.g., academic publications vs. patents) and validate using orthogonal methods. For example:

Q. What computational approaches are suitable for modeling the compound’s structure-activity relationships (SAR)?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the nitro and thioether groups, which influence electrophilicity. Pair with molecular dynamics (MD) simulations to predict binding conformations in solvated systems. Validate using QSAR models trained on analogous sulfonamides (e.g., ’s analysis of diethylamino-phenyl-acetic acid derivatives) .

Data Contradiction Analysis

Q. How can researchers reconcile differences in reported melting points or solubility profiles?

- Methodological Answer : Variations may arise from polymorphic forms or impurities. Conduct:

- Differential scanning calorimetry (DSC) to identify polymorphs .

- Dynamic vapor sorption (DVS) to assess hygroscopicity, which affects solubility.

Compare results with high-purity reference standards synthesized via recrystallization (e.g., using ethanol/water mixtures) .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。